2-Iodo-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

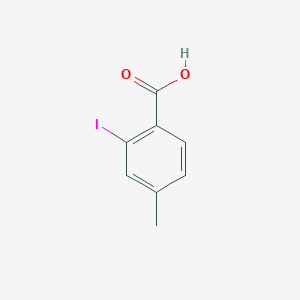

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVUYAMRIXEZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401569 | |

| Record name | 2-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-21-6 | |

| Record name | 2-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methylbenzoic Acid

Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis of 2-iodo-4-methylbenzoic acid, a valuable building block in pharmaceutical and materials science. The protocol detailed herein focuses on the regioselective ortho-iodination of 4-methylbenzoic acid through a robust, transition-metal-catalyzed C-H activation strategy. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this key intermediate.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the position of iodination on a disubstituted benzene ring. The starting material, 4-methylbenzoic acid, possesses two distinct substituents with competing electronic effects:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group.

-

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

Traditional electrophilic aromatic substitution methods often yield a mixture of isomers, complicating purification and reducing the overall yield of the desired product. To overcome this, modern synthetic strategies employ directing groups to achieve high regioselectivity. The carboxylic acid moiety, while deactivating, can serve as an effective ortho-directing group in the presence of a suitable transition metal catalyst, such as iridium or palladium.[1][2][3][4] This approach leverages the formation of a metallacyclic intermediate to selectively activate the C-H bond at the ortho position (C2), enabling its functionalization with an iodine source.

Mechanistic Rationale: Iridium-Catalyzed C-H Activation

The selected protocol is based on an iridium(III)-catalyzed C-H activation/iodination cycle.[1][5] This method offers exceptionally mild reaction conditions and high selectivity, avoiding the need for harsh reagents or additives.[1][5]

The catalytic cycle can be summarized as follows:

-

Coordination: The carboxylic acid group of 4-methylbenzoic acid coordinates to the iridium catalyst.

-

C-H Activation: The iridium center facilitates the cleavage of the C-H bond ortho to the carboxylic acid, forming a five-membered iridacycle intermediate. This is often the rate-limiting step.[1]

-

Oxidative Addition: The iodinating agent, typically N-Iodosuccinimide (NIS), reacts with the iridium(III) center, leading to an iridium(V) intermediate.[1]

-

Reductive Elimination: The C-I bond is formed through reductive elimination, releasing the this compound product and regenerating the active iridium(III) catalyst.

This directed approach ensures that iodination occurs exclusively at the desired C2 position, circumventing the electronic preferences of the methyl group.

Detailed Experimental Protocol

This protocol is adapted from leading methodologies in transition-metal-catalyzed C-H iodination.[1][2][5]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 1.0 | 136 mg | Sigma-Aldrich |

| [Ir(Cp*)Cl₂]₂ | C₂₀H₃₀Cl₄Ir₂ | 796.71 | 0.025 (2.5 mol%) | 20 mg | Strem Chemicals |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 1.2 | 270 mg | Acros Organics |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 168.04 | - | 4.0 mL | Oakwood Chemical |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~50 mL | Fisher Scientific |

| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | - | ~20 mL | LabChem |

| Brine | NaCl (aq) | 58.44 | - | ~20 mL | VWR |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | EMD Millipore |

Safety Precautions:

-

Handle all reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Iridium catalysts and NIS are toxic and should be handled with care.

-

HFIP is a corrosive solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add 4-methylbenzoic acid (136 mg, 1.0 mmol), [Ir(Cp*)Cl₂]₂ (20 mg, 0.025 mmol, 2.5 mol%), and N-Iodosuccinimide (NIS) (270 mg, 1.2 mmol).

-

Solvent Addition: Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mL) to the vial. The use of HFIP as a solvent is crucial as its unique properties facilitate the C-H activation process with the carboxylic acid directing group.[5]

-

Reaction: Tightly cap the vial and place it in a pre-heated heating block at 60 °C. Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

-

Work-up: After the reaction is complete (as indicated by consumption of the starting material), cool the mixture to room temperature.

-

Quenching: Dilute the reaction mixture with ethyl acetate (~25 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (1 x 20 mL) to quench any remaining NIS, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is typically a solid that can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Analytical Method | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 198-202 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.05 (d, 1H), 7.65 (d, 1H), 7.20 (dd, 1H), 2.40 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~170.1, 146.2, 140.5, 131.8, 128.5, 95.3, 21.8 |

| Mass Spectrometry (ESI⁻) | [M-H]⁻ calculated for C₈H₆IO₂⁻: 260.94; found: 260.9 |

Workflow Visualization

The overall synthetic and purification workflow is depicted below.

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physical Properties of 2-Iodo-4-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a substituted benzoic acid derivative that serves as a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development, is significant. An in-depth understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, details established methodologies for its characterization, and offers insights into the practical implications of these properties for laboratory use.

Chemical Identity and Core Physical Properties

Accurate identification is the foundation of all chemical research. This compound is an off-white to light yellow solid at room temperature[1]. Its fundamental identifiers and key physical properties are summarized below.

Molecular Structure

The structure of this compound features a benzene ring substituted with a carboxylic acid group, an iodine atom, and a methyl group. The IUPAC name, this compound, precisely defines the ortho-relationship between the iodine and the carboxylic acid, and the para-relationship between the methyl group and the carboxylic acid[2].

Caption: 2D Molecular Structure of this compound.

Summary of Physical Data

The quantitative physical properties are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to purification and storage.

| Property | Value | Source |

| CAS Number | 1829-21-6 | [1][2][3] |

| Molecular Formula | C₈H₇IO₂ | [1][4][5] |

| Molecular Weight | 262.05 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 134-136 °C | [1] |

| Boiling Point | 335.2 ± 30.0 °C (Predicted) | [1] |

| pKa | 3.03 ± 0.10 (Predicted) | [1] |

| InChI Key | WNVUYAMRIXEZAT-UHFFFAOYSA-N | [2][5] |

Solubility and Handling

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from analytical procedures provides valuable insights. The compound's solubility in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) is confirmed by its use in NMR spectroscopy[5]. As a carboxylic acid, it is expected to exhibit slight solubility in aqueous bases through deprotonation to form the more soluble carboxylate salt.

Storage and Stability

For maintaining chemical integrity, this compound should be stored in a dry, dark environment at temperatures between 2-8°C[1][2]. It should be kept in a tightly sealed container to prevent moisture absorption and degradation[2].

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning"[2]. Key hazard and precautionary statements include:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2].

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the specific substitution on the ring. The methyl group protons would appear as a singlet, typically in the 2.3-2.5 ppm range. The carboxylic acid proton exhibits a broad singlet at a downfield chemical shift (>10 ppm), the exact position of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. A published study provides reference data for the ¹³C NMR spectrum, which was recorded in a mixture of CDCl₃ and DMSO-d₆[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber[6].

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ range[6].

-

A C-I (carbon-iodine) stretch, which would appear in the far-infrared region (typically below 600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact mass of 261.949074 g/mol [5]. The isotopic pattern would also be characteristic, showing the presence of a single iodine atom.

Experimental Methodologies: A Practical Approach

The following protocols outline standard procedures for verifying the physical and structural properties of this compound. This workflow ensures a self-validating system for material characterization.

Caption: General workflow for the physical and spectroscopic characterization of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry solid into a capillary tube, sealed at one end.

-

Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point (134 °C)[1].

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from contaminants and artifacts, enabling unambiguous structural confirmation.

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound[7].

-

Solvent Selection: Use a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable[7].

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean NMR tube[7].

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[7][8].

Conclusion

This compound is a well-defined solid with physical and spectroscopic properties that make it readily characterizable by standard laboratory techniques. Its melting point of 134-136 °C provides a reliable benchmark for purity assessment[1]. The compound's structural features are definitively confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and data presented in this guide serve as an authoritative resource for scientists, enabling confident use of this versatile reagent in research and development endeavors.

References

- 1. This compound | 1829-21-6 [amp.chemicalbook.com]

- 2. This compound | 1829-21-6 [sigmaaldrich.com]

- 3. This compound | 1829-21-6 [chemicalbook.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

Introduction: The Strategic Value of a Versatile Building Block

An In-Depth Technical Guide to 2-Iodo-4-methylbenzoic acid (CAS: 1829-21-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound (CAS No. 1829-21-6) emerges as a highly valuable and versatile scaffold. Its utility is rooted in the orthogonal reactivity of its key functional groups: a sterically accessible carboxylic acid for amide bond formation and derivatization, and an aryl iodide, which serves as a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions. The presence of the methyl group provides a point of substitution that can be used to modulate steric and electronic properties, influencing both reactivity and the biological activity of its derivatives. This guide offers a comprehensive technical overview, moving from fundamental properties to advanced synthetic applications, to empower researchers in leveraging this key intermediate for the construction of complex molecular architectures.

Section 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This compound is a solid at room temperature, and its key properties are summarized below.[1][2]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1829-21-6 | [1] |

| Molecular Formula | C₈H₇IO₂ | [1][2] |

| Molecular Weight | 262.04 g/mol | [2][3] |

| Melting Point | 134-136 °C | |

| Boiling Point | 335.2 ± 30.0 °C at 760 mmHg | |

| Appearance | Solid | [1] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [1][3] |

| InChI Key | WNVUYAMRIXEZAT-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the material. Representative data is provided below.

| Technique | Key Features and Expected Shifts |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methyl group typically appears as a singlet around 2.3-2.4 ppm. The carboxylic acid proton is often a broad singlet at the downfield end of the spectrum (>10 ppm), though its position can be variable.[4] |

| ¹³C NMR | The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule, including the carboxyl, methyl, and six aromatic carbons (four protonated, two quaternary). The carbon bearing the iodine atom (C-I) will have a characteristic upfield shift compared to the other aromatic carbons. |

| FTIR | The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1680-1710 cm⁻¹). C-H stretches for the aromatic and methyl groups, and C=C stretches for the aromatic ring will also be present.[5] |

| Mass Spec (GC-MS) | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 262, confirming the molecular weight.[6] |

Section 2: Synthesis Pathway

The most common and reliable method for the preparation of this compound involves a Sandmeyer-type reaction, starting from the readily available 2-amino-4-methylbenzoic acid. This process hinges on the diazotization of the primary amine followed by displacement of the resulting diazonium salt with iodide.

Synthetic Workflow Diagram

Caption: A typical Sandmeyer-type reaction workflow.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on established methods for the conversion of aryl amines to aryl iodides.[7][8]

Materials:

-

2-Amino-4-methylbenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Deionized Water

-

Ice

-

Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspension: In a reaction vessel, suspend 2-amino-4-methylbenzoic acid in a solution of dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Iodide Displacement: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C or reflux) for 1-2 hours to ensure complete displacement.[7]

-

Work-up: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the brown iodine color).[7]

-

Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral. For higher purity, the crude product can be dissolved in an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and recrystallized.

Section 3: The Core Reactivity: A Hub for Cross-Coupling

The synthetic power of this compound lies in its C-I bond, which is a highly effective substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably one of the most important reactions in medicinal chemistry.[9][10]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9]

Expert Consideration: The carboxylic acid moiety can complicate the reaction by reacting with the base or potentially coordinating to the palladium center.[11] Therefore, a sufficient excess of base (at least 2-3 equivalents) is crucial. Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. The steric hindrance from the ortho-iodo group may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[11]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Heck Reaction

The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene, providing access to substituted styrenes and other vinylated aromatics.[12][13]

Expert Consideration: The reaction is typically carried out in the presence of a base (like triethylamine or sodium acetate) to neutralize the HI formed during the catalytic cycle.[14] The regioselectivity of the addition to the alkene is governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond. Intramolecular versions of this reaction are powerful tools for constructing cyclic systems.[15]

Palladium/Copper-Catalyzed Sonogashira Coupling

This reaction is the method of choice for forming a C-C bond between an aryl halide and a terminal alkyne, yielding aryl alkynes.[16]

Expert Consideration: The Sonogashira coupling traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[17] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free variants have been developed to avoid issues associated with copper, but may require different reaction conditions. The reactivity order of halides is I > Br > Cl, making this compound an excellent substrate.[16]

C-N Bond Forming Reactions: Buchwald-Hartwig vs. Ullmann

Forming C-N bonds is fundamental to the synthesis of countless pharmaceuticals. This compound is a key substrate for both the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.[18]

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium (Pd)[19] | Copper (Cu)[20] |

| Conditions | Generally milder temperatures (80-120 °C)[21] | Often requires high temperatures (>150 °C)[20] |

| Scope | Broad substrate scope, high functional group tolerance[19][22] | Traditionally limited, but improved with modern ligands[18][23] |

| Advantages | High efficiency, reliability, well-understood mechanism[24] | Lower cost and toxicity of copper catalyst[18] |

| Challenges | Cost of palladium and specialized phosphine ligands[22] | Harsh conditions, sometimes stoichiometric copper needed[25] |

Expert Recommendation: For medicinal chemistry applications where functional group tolerance and mild conditions are critical for complex molecules, the Buchwald-Hartwig amination is often the superior choice.[18] For large-scale industrial synthesis where cost is a primary driver, optimizing a ligand-assisted Ullmann protocol can be more economical.[18]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[26]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[26]

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[27]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials.[1][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[26]

Section 5: Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined structure and predictable, versatile reactivity make it an indispensable building block for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and reactivity in key cross-coupling reactions, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

- 1. This compound | 1829-21-6 [sigmaaldrich.com]

- 2. 1829-21-6 this compound AKSci 2096AL [aksci.com]

- 3. 1829-21-6|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. Ullmann Reaction [organic-chemistry.org]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 26. assets.thermofisher.com [assets.thermofisher.com]

- 27. westliberty.edu [westliberty.edu]

solubility of 2-Iodo-4-methylbenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodo-4-methylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No: 1829-21-6) in various organic solvents. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document focuses on empowering researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to perform this characterization. The guide covers the fundamental thermodynamic principles of dissolution, an analysis of the compound's structural features to predict solubility behavior, and a detailed, field-proven experimental protocol for accurate quantitative measurement. The objective is to provide a self-validating system for generating reliable solubility data essential for process development, purification, and formulation.

Introduction and Statement of Scope

This compound is a valuable substituted aromatic carboxylic acid utilized as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a polar carboxylic acid group, a non-polar methyl group, and a large, polarizable iodine atom, results in a nuanced solubility profile that is critical for its application. The efficiency of synthetic reactions, the success of purification via recrystallization, and the design of effective drug delivery systems are all contingent on a precise understanding of its behavior in different solvent systems.

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound. This guide directly addresses this gap not by presenting unverified estimations, but by providing a robust framework for its experimental determination. We will first explore the theoretical underpinnings of solubility and then translate them into a practical, step-by-step laboratory protocol.

Theoretical Framework for Solubility

The dissolution of a solid solute, like this compound, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[3] The relationship ΔG = ΔH – TΔS dictates that a substance will dissolve when ΔG is negative.[3] This process can be broken down into three conceptual steps:

-

Solute-Solute Interaction Energy (ΔH₁): Energy is required to overcome the intermolecular forces holding the crystal lattice together (lattice energy). For this compound, these forces include hydrogen bonding between carboxylic acid groups and van der Waals forces. This step is endothermic (ΔH > 0).

-

Solvent-Solvent Interaction Energy (ΔH₂): Energy is required to create a cavity in the solvent to accommodate a solute molecule. This is also endothermic (ΔH > 0).

-

Solute-Solvent Interaction Energy (ΔH₃): Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH < 0).

A solution forms when the energy released from solute-solvent interactions (ΔH₃) is comparable to or greater than the energy required to separate the solute and solvent molecules (ΔH₁ + ΔH₂). This principle is the foundation of the heuristic "like dissolves like," which predicts that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]

Structural Analysis of this compound:

-

Polar Group: The carboxylic acid (-COOH) group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO).

-

Non-Polar Moiety: The benzene ring, methyl group (-CH₃), and iodine atom contribute to the molecule's non-polar character. The large, polarizable iodine atom enhances van der Waals interactions. This part of the structure favors solubility in non-polar or moderately polar solvents (e.g., Toluene, Dichloromethane).

Therefore, this compound is an amphiphilic molecule, and its solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions.

Predicted Qualitative Solubility Profile

While quantitative data is unavailable, a qualitative profile can be predicted based on structural analysis and data from analogous compounds like 2-iodobenzoic acid.[5] This table serves as a starting point for solvent screening.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Insoluble | The large non-polar backbone outweighs the polarity of the single carboxylic acid group.[5] |

| Methanol / Ethanol | High | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, while its alkyl chain solvates the non-polar part.[5] | |

| Polar Aprotic | DMSO / DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the carboxylic acid.[5] |

| Acetone | Medium / High | The ketone group is a good hydrogen bond acceptor, and its overall polarity is suitable for the solute. | |

| Moderately Polar | Dichloromethane (DCM) | Medium | DCM can interact with the polarizable aromatic ring and iodine atom but is a poor hydrogen bond partner.[5] |

| Ethyl Acetate | Medium | The ester group provides some polarity, but less than acetone or alcohols.[5] | |

| Non-Polar | Toluene / Benzene | Low / Medium | Favorable van der Waals interactions with the aromatic ring, but poor solvation of the polar carboxylic acid.[5] |

| Hexane / Heptane | Very Low / Insoluble | Aliphatic solvents cannot effectively solvate the polar carboxylic acid group. |

Disclaimer: This table represents an expert prediction and is intended for preliminary guidance only. Experimental verification is required for all applications.

Experimental Protocol for Quantitative Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the Isothermal Shake-Flask Method .[6][7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Required Materials and Equipment

-

Analyte: High-purity this compound

-

Solvents: HPLC-grade or equivalent high-purity organic solvents

-

Equipment:

-

Analytical balance (± 0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Constant-temperature orbital shaker or incubator bath (e.g., set to 25 °C ± 0.5 °C)

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, Gravimetric setup)

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which is visually verifiable. A starting point is ~50-100 mg for every 1 mL of solvent.

-

Add a precise volume (e.g., 2.00 mL) or mass of the chosen solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration (Trustworthiness Pillar):

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. Causality: A period of 24 to 72 hours is typically required.[6] To validate that equilibrium has been reached, you can take measurements at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.

-

-

Sampling and Sample Preparation:

-

Remove the vials from the shaker and let them stand at the equilibration temperature for at least 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter into a pre-weighed, clean vial (for gravimetric analysis) or into a volumetric flask for dilution (for HPLC analysis). Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification (Self-Validation Pillar):

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the clear, filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Continue drying until a constant mass is achieved (i.e., the weight does not change between subsequent measurements).

-

The final mass of the solid residue corresponds to the amount dissolved in the initial volume of solvent taken.

-

Calculation: Solubility (g/L) = (Mass of residue in g) / (Volume of filtrate in L)

-

-

Method B: HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the HPLC peak area against concentration. The curve must have an R² value > 0.99 for accuracy.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculation: Solubility (g/L) = (Concentration from curve in g/L) * (Dilution factor)

-

-

Practical Applications of Solubility Data

The quantitative data generated using the protocol above is directly applicable to:

-

Reaction Chemistry: Selecting a solvent that can dissolve reactants to a desired concentration at the reaction temperature.

-

Crystallization/Purification: Identifying a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8]

-

Formulation Development: For pharmaceutical applications, determining solubility in biocompatible solvents or solvent systems is a foundational step in creating liquid dosage forms.[6]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust. If the compound comes into contact with eyes, rinse cautiously with water for several minutes.[9] Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

While published quantitative solubility data for this compound is lacking, this guide provides the complete theoretical and practical framework necessary for its determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed predictions. More importantly, the detailed Isothermal Shake-Flask protocol offers a reliable and robust method for generating the precise, high-quality data required for successful research, development, and process optimization.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. 1829-21-6|this compound|BLD Pharm [bldpharm.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. benchchem.com [benchchem.com]

- 8. Solubility [chem.fsu.edu]

- 9. This compound | 1829-21-6 [amp.chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Iodo-4-methylbenzoic Acid

This in-depth technical guide provides a comprehensive exploration of the crystal structure of 2-Iodo-4-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in solid-state chemistry and materials science. This document will detail the synthesis, purification, and characterization of the title compound, followed by a meticulous, field-proven workflow for the determination of its single-crystal X-ray structure. The guide culminates in an expert analysis of the intermolecular interactions that govern its crystal packing, drawing upon established principles of crystal engineering.

Introduction: The Significance of Crystalline Polymorphism in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API). These properties, including solubility, dissolution rate, bioavailability, and stability, are critical determinants of a drug's efficacy and safety. Halogenated benzoic acids are prevalent scaffolds in medicinal chemistry, and understanding their solid-state behavior is paramount for rational drug design and development. This compound serves as a pertinent case study to illustrate the modern techniques employed to elucidate and analyze crystal structures, thereby enabling the control and optimization of solid-form properties.

While a published crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the writing of this guide[1][2][3][4][5][6][7][8][9], this document will provide a robust, hypothetical workflow based on established best practices in crystallography. This approach serves as a practical blueprint for researchers embarking on the structural characterization of novel compounds.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a reliable Sandmeyer-type reaction, starting from the commercially available 2-amino-4-methylbenzoic acid.

Synthetic Protocol

A plausible synthetic route is adapted from established procedures for analogous compounds[10][11].

Protocol 2.1: Synthesis of this compound

-

Diazotization: 2-Amino-4-methylbenzoic acid (1.0 eq) is suspended in a mixture of water and concentrated hydrochloric acid at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete substitution.

-

Work-up and Purification: After cooling, the precipitate is collected by vacuum filtration. The crude product is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will exhibit characteristic shifts and coupling patterns. The methyl protons will appear as a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for all eight carbon atoms will be observed, with the carboxyl carbon appearing at a characteristic downfield shift. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H and C=C stretches from the aromatic ring and methyl group will be present[12][13]. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₇IO₂ will be observed. |

A general workflow for the spectroscopic analysis is depicted below.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Single-Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination[14][15][16]. For organic acids, several crystallization techniques can be employed.

Crystallization Methodologies

Protocol 3.1: Single-Crystal Growth of this compound

-

Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which this compound has moderate solubility at room temperature and high solubility at elevated temperatures.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the solution in a Dewar flask filled with hot water.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container holding a less volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[17][18][19][20].

Data Collection and Processing

Protocol 4.1: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spots and obtain a list of reflection intensities. These intensities are then corrected for various experimental factors to yield a set of structure factors.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure[21][22][23].

References

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. hpc.nih.gov [hpc.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 5. youtube.com [youtube.com]

- 6. iric.imet-db.ru [iric.imet-db.ru]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [iro.uiowa.edu]

- 9. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. excillum.com [excillum.com]

- 18. rigaku.com [rigaku.com]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. portlandpress.com [portlandpress.com]

- 21. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.iucr.org [journals.iucr.org]

- 23. journals.iucr.org [journals.iucr.org]

commercial availability of 2-Iodo-4-methylbenzoic acid

An In-Depth Technical Guide to 2-Iodo-4-methylbenzoic Acid: Commercial Availability, Synthesis, and Applications

Introduction

This compound (CAS No. 1829-21-6) is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1] Its unique structural features—a carboxylic acid group for derivatization and an iodine atom that acts as a versatile synthetic handle—make it a valuable intermediate for researchers, particularly those in medicinal chemistry and drug development. The strategic placement of the iodo and methyl groups on the benzoic acid scaffold allows for the regio-controlled synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthetic methodologies, and critical applications, with a focus on its role in the pharmaceutical industry.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels typically range from 95% to over 99%, ensuring suitability for sensitive synthetic applications. When sourcing this reagent, it is crucial to consider purity, quantity, and supplier reliability to ensure reproducible experimental outcomes.

Table 1: Commercial Supplier Overview for this compound

| Supplier | Purity Levels Offered | Common Packaging Sizes |

| Ambeed, Inc. | 95% | Custom |

| Hangzhou J&H Chemical Co., Ltd. | 99% | 500g |

| HANGZHOU LEAP CHEM CO., LTD. | 98% | 1kg |

| Win-Win Chemical CO., Limited | 98% | 5g |

| Career Henan Chemical Co. | 98% (Industrial grade) | 10g |

| AChemBlock | 95% | Custom |

This table is a representative sample and not exhaustive. Researchers should verify current stock and purity with individual suppliers.[2][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is essential for its correct identification and use in synthetic protocols.

Table 2: Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1829-21-6 | |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1][2] |

| Appearance | Solid | |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | |

| Dissociation Constant | 4.22 at 25 °C |

Spectroscopic analysis is the cornerstone of structural verification. While complete spectral data for this compound should be obtained from the supplier's Certificate of Analysis (CoA), typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] For illustrative purposes, the ¹H NMR data for the related isomer, 2-Iodo-5-methylbenzoic acid, is presented below, as it showcases the characteristic shifts expected for this class of compounds.[4]

Table 3: Representative ¹H NMR Data for an Isomer (2-Iodo-5-methylbenzoic acid)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent |

| H-6 | 7.91 | Doublet (d) | 8.2 | CDCl₃ |

| H-4 | 7.84 | Doublet (d) | 1.8 | CDCl₃ |

| H-3 | 7.02 | Doublet of doublets (dd) | 8.2, 1.8 | CDCl₃ |

| -CH₃ | 2.36 | Singlet (s) | - | CDCl₃ |

Note: Data is for the isomer 2-Iodo-5-methylbenzoic acid and serves as an example.[4] The carboxylic acid proton is often broad and its position is variable.

Synthetic Pathways: A Technical Protocol

The synthesis of iodinated benzoic acids often proceeds via a Sandmeyer-type reaction, starting from the corresponding aminobenzoic acid. This classic and reliable method involves diazotization of the amine followed by displacement with an iodide salt.

Workflow for the Synthesis of Iodo-Methylbenzoic Acids

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure based on the synthesis of related iodo-aromatic compounds.[5][6]

-

Diazotization:

-

Suspend the starting material, 2-Amino-4-methylbenzoic acid, in a solution of dilute hydrochloric acid in a reaction vessel.

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

-

Continue stirring the mixture at this temperature for an additional 25-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodide Displacement:

-

In a separate flask, dissolve potassium iodide (KI) in water.

-

Add this potassium iodide solution dropwise to the cold diazonium salt suspension. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., at reflux) for 1-2 hours to drive the reaction to completion.[5]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate (the crude product) has formed, collect it by vacuum filtration.

-

To remove excess iodine, wash the crude product with an aqueous solution of sodium thiosulfate until the color disappears.[5]

-

Further purification can be achieved by dissolving the crude solid in a suitable organic solvent like ether, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[5]

-

The final product can be obtained in high purity through recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a site for amidation or esterification.

Key Synthetic Transformations:

-

Cross-Coupling Reactions: The C-I bond is highly reactive in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, alkynyl, alkenyl, and amino groups, respectively. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine using standard coupling reagents (e.g., EDC, HATU). This is one of the most common linkages found in pharmaceutical agents.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate yields the corresponding ester.

Role as a Pharmaceutical Building Block

Isomers of iodo-methylbenzoic acid are critical in the synthesis of major pharmaceuticals. For instance, 5-Iodo-2-methylbenzoic acid is a key intermediate in the production of Canagliflozin, a medication for managing type 2 diabetes.[7] Similarly, 2-Iodo-5-methylbenzoic acid is a documented precursor in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[8] These examples underscore the importance of this class of compounds in constructing the core scaffolds of pharmacologically active molecules.

Caption: Logical workflow from building block to complex pharmaceutical agent.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for safety.

-

Hazards: The compound may cause an allergic skin reaction, skin irritation, and serious eye irritation.[9][10] It is also considered harmful to aquatic life.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[10][11] If dust formation is likely, use respiratory protection.[11]

-

Handling: Handle in a well-ventilated area, such as a fume hood. Avoid breathing dust and prevent contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] For long-term stability, keep in a dark place at refrigerated temperatures (2-8°C).

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its dual functionality enables a wide range of synthetic transformations, making it an indispensable building block for constructing complex organic molecules. For researchers and professionals in drug development, a firm grasp of its properties, synthetic routes, and safe handling procedures is essential for leveraging its full potential in the creation of novel therapeutics and functional materials.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound price & availability - MOLBASE [molbase.com]

- 3. This compound 95% | CAS: 1829-21-6 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Navigating the Iodination of 4-Methylbenzoic Acid: A Mechanistic and Practical Guide

Abstract

The introduction of iodine into aromatic scaffolds is a cornerstone of modern synthetic and medicinal chemistry. Iodinated arenes, such as derivatives of 4-methylbenzoic acid, serve as versatile intermediates in cross-coupling reactions and as key structural motifs in pharmacologically active compounds. This guide provides an in-depth exploration of the iodination of 4-methylbenzoic acid, dissecting the underlying electrophilic aromatic substitution mechanism and offering practical, field-tested protocols. We will delve into the critical interplay of reagents, catalysts, and reaction conditions, providing a robust framework for researchers, scientists, and drug development professionals to confidently execute and optimize this pivotal transformation.

Introduction: The Strategic Importance of Iodinated Arenes

Aromatic iodides are highly valued in organic synthesis due to the unique reactivity of the carbon-iodine bond. It is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in various transformations. This property is particularly exploited in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals and advanced materials.

4-Methylbenzoic acid, with its dual functional handles—a carboxylic acid and a methyl group—presents an interesting and synthetically relevant substrate. The selective installation of an iodine atom onto its aromatic ring opens up a plethora of possibilities for further molecular elaboration, making the understanding and mastery of its iodination a critical skill for any synthetic chemist.

The Heart of the Reaction: Electrophilic Aromatic Substitution

The iodination of 4-methylbenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The success of this reaction hinges on the generation of a sufficiently potent iodine electrophile (I+), as molecular iodine (I2) itself is a relatively weak electrophile.[2]

Generating the Electrophile: The Role of the Oxidizing Agent

To enhance the electrophilicity of iodine, an oxidizing agent is typically employed. This agent facilitates the formation of a more reactive iodine species. A common and effective system involves the use of periodic acid (HIO4) or its salt, sodium periodate (NaIO4), in the presence of iodine (I2).[3] In this system, the periodate oxidizes iodide to the electrophilic iodonium ion (I+). Other oxidizing agents such as nitric acid or a mixture of potassium iodate and sulfuric acid can also be used.[4]

Directing Effects: The Tug-of-War on 4-Methylbenzoic Acid

The regioselectivity of the iodination—that is, the position at which the iodine atom is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH3) and the carboxylic acid group (-COOH).

-

The Methyl Group (-CH3): This is an activating, ortho-, para- directing group. Through an inductive effect, it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1]

-

The Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group. Through a resonance effect, it withdraws electron density from the ring, making it less reactive.[1]

In the case of 4-methylbenzoic acid, these two groups are para to each other. The activating, ortho-, para- directing influence of the methyl group and the deactivating, meta- directing influence of the carboxyl group work in concert to direct the incoming electrophile. The position ortho to the methyl group is also meta to the carboxyl group. This synergistic effect strongly favors the substitution at the position ortho to the methyl group, leading to the formation of 3-iodo-4-methylbenzoic acid as the major product.

Mechanistic Visualization

The following diagram illustrates the key steps in the electrophilic iodination of 4-methylbenzoic acid.

Caption: Mechanism of 4-methylbenzoic acid iodination.

A Field-Tested Experimental Protocol

This protocol details a reliable method for the synthesis of 3-iodo-4-methylbenzoic acid, adapted from established procedures. It emphasizes safety, efficiency, and reproducibility.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Notes |

| 4-Methylbenzoic Acid | 99-94-5 | 136.15 g/mol | Substrate |

| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | Iodinating agent |

| Periodic Acid (HIO₄) | 10450-60-9 | 191.91 g/mol | Oxidizing agent |

| Acetic Acid (glacial) | 64-19-7 | 60.05 g/mol | Solvent |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | Catalyst |

| Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | For quenching |

| Deionized Water | 7732-18-5 | 18.02 g/mol | For workup |

| Ethanol | 64-17-5 | 46.07 g/mol | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add iodine (I₂) and periodic acid (HIO₄).

-

Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid to the reaction mixture. An exotherm may be observed.

-

Reaction: Heat the mixture to a temperature between 80-110°C and maintain with stirring.[5] The reaction time can vary, typically ranging from a few hours to 24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

-

Workup - Neutralization: To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-iodo-4-methylbenzoic acid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The melting point of 3-iodo-4-methylbenzoic acid is reported to be in the range of 210-212 °C.[6]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of 3-iodo-4-methylbenzoic acid.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints:

-

Visual Cues: The disappearance of the brown iodine color upon addition of sodium thiosulfate provides a clear visual endpoint for the quenching step.

-

Physical Properties: The melting point of the final product is a critical parameter for assessing purity. A sharp melting point in the expected range (210-212 °C) is indicative of a successful synthesis.[6]

-

Chromatographic Analysis: TLC is an indispensable tool for monitoring the reaction's progress, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting material.

-

Spectroscopic Confirmation: For unequivocal structure elucidation, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the identity and purity of the final product.

Conclusion: A Versatile Building Block

The iodination of 4-methylbenzoic acid is a robust and reliable transformation that provides access to a valuable synthetic intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with a carefully executed experimental protocol, enables the efficient and selective synthesis of 3-iodo-4-methylbenzoic acid. This versatile building block is poised for further elaboration, making it a key component in the synthetic chemist's toolbox for the development of novel pharmaceuticals and advanced materials.[7]

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 3. JP2003012597A - Method for producing monoiodine of methylbenzoic acid - Google Patents [patents.google.com]

- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Iodo-4-methylbenzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 2-Iodo-4-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a halogenated aromatic carboxylic acid commonly utilized as a versatile building block in organic synthesis.[1][2] Its structural motifs are pertinent to the development of novel pharmaceutical agents and advanced materials, making it a compound of significant interest in both academic and industrial research settings. However, as with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the hazards associated with this compound and establishes a framework of best practices for its safe handling, storage, and disposal. The causality behind each safety recommendation is explained to empower professionals with the knowledge to conduct their work safely and responsibly.

Section 1: Hazard Identification and Classification

A foundational aspect of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.

Table 1: Chemical Identity and GHS Hazard Classification

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 1829-21-6 | [4] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| Physical Form | Solid | [3] |

| GHS Pictogram |

| |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5][6][7] |

Expert Analysis of Hazards:

-

H302 - Harmful if swallowed: Ingestion of this compound can lead to systemic toxicity. The causality lies in its potential to interfere with metabolic pathways or exert toxic effects on internal organs once absorbed through the gastrointestinal tract.

-

H315 - Causes skin irritation: As a carboxylic acid, and due to the presence of the halogen, direct contact with the skin can cause local inflammation, redness, and discomfort.[6][7] Prolonged contact may lead to more severe dermatitis.

-

H319 - Causes serious eye irritation: The eyes are particularly vulnerable.[5][7] Direct contact with the solid powder or solutions can cause significant irritation, pain, and potential damage to the cornea. The acidic nature of the compound is a primary driver of this irritant effect.

-

H335 - May cause respiratory irritation: Inhalation of the fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[5][6][7] This is a critical consideration when handling the solid material.

Section 2: Risk Assessment and Mitigation Strategy

Before any procedure involving this compound, a thorough risk assessment is mandatory. This process is not merely a checklist but a scientific evaluation of the potential for exposure and the implementation of controls to mitigate identified risks.

Caption: Risk assessment workflow for handling this compound.

The most effective mitigation follows the Hierarchy of Controls . While elimination or substitution of the chemical is often not feasible in research, the focus must be on robust engineering and administrative controls, supplemented by Personal Protective Equipment (PPE).

-

Engineering Controls: The primary line of defense is to handle the material in a way that prevents it from reaching the operator. A certified chemical fume hood is essential for all manipulations that could generate dust or involve solutions of the compound.[8]

-

Administrative Controls: These are the standard operating procedures (SOPs) that dictate safe work practices. This includes restricting access to the handling area and ensuring personnel are trained on the specific hazards of this compound.[9]

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be used diligently even when other controls are in place.[10] It does not eliminate the hazard, but it protects the user from exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing skin, eye, and respiratory exposure.[11][12]

Table 2: Recommended PPE for Handling this compound

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer of Solid | Chemical safety goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat (fully buttoned), closed-toe shoes | NIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure[13] |

| Solution Preparation/Reaction | Chemical safety goggles and face shield[13] | Chemical-resistant gloves (Nitrile recommended) | Chemical-resistant apron over lab coat, closed-toe shoes | Work within a certified chemical fume hood |

Step-by-Step PPE Methodology:

-

Pre-Donning Inspection: Before use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.

-

Donning Sequence: Perform hand hygiene. Don lab coat, followed by respiratory protection (if required), then eye protection, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.

-

Doffing Sequence: The principle is to remove the most contaminated items first. Remove gloves, followed by the lab coat (turning it inside out), then perform hand hygiene. Remove eye and respiratory protection, and finish with thorough hand washing with soap and water.[8]

Laboratory Handling Protocol

Handling the Solid Compound:

-

Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

-

Weighing: Use smooth, deliberate motions to avoid creating airborne dust. Use a spatula to carefully transfer the solid onto weighing paper or into a container.

-

Cleanup: After transfer, gently wipe down the spatula and work surface with a damp cloth to collect any residual powder, minimizing dust generation.[14]

Handling Solutions:

-

Dissolution: Always add the solid acid to the solvent slowly. Be aware of any potential exotherms, although not specifically noted for this compound, it is a general best practice.

-

Transfers: Use appropriate glassware (pipettes, graduated cylinders) for transfers to avoid splashes. All transfers should be conducted within a fume hood.

Storage Requirements